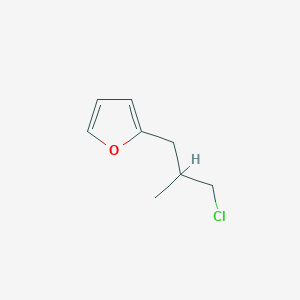

2-(3-Chloro-2-methylpropyl)furan

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11ClO |

|---|---|

Molecular Weight |

158.62 g/mol |

IUPAC Name |

2-(3-chloro-2-methylpropyl)furan |

InChI |

InChI=1S/C8H11ClO/c1-7(6-9)5-8-3-2-4-10-8/h2-4,7H,5-6H2,1H3 |

InChI Key |

UPKTXPSSIJCPPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CO1)CCl |

Origin of Product |

United States |

Grignard Based Synthesis:

This route would likely involve the reaction of a 2-furyl Grignard reagent, such as 2-furylmagnesium bromide (prepared from 2-bromofuran (B1272941) and magnesium), with an appropriate electrophile like 1-chloro-3-bromo-2-methylpropane. Alternatively, the reaction of 2-furaldehyde with a (3-chloro-2-methylpropyl)magnesium halide Grignard reagent, followed by reduction of the resulting secondary alcohol, presents another viable pathway. The Grignard reaction is a well-established industrial method for C-C bond formation. youtube.comnih.gov Continuous flow processes for Grignard reagent formation have been developed to enhance safety and efficiency by controlling the exothermic nature of the reaction and minimizing side product formation. youtube.com

Friedel Crafts Alkylation:

Direct alkylation of furan (B31954) with a suitable alkylating agent, such as 3-chloro-2-methylpropyl chloride, in the presence of a Lewis acid catalyst is another potential route. However, the acid sensitivity of the furan ring poses a significant challenge, often leading to polymerization and low yields. reddit.comrsc.org The use of milder catalysts, such as iron(III) oxide in combination with an iron(II) or (III) halide, has been shown to improve yields for the alkylation of furan with alkyl halides. google.com Palladium-catalyzed direct C-H alkylation of furans with alkyl iodides has also been reported as a regioselective method with good functional group tolerance, which could be adapted for industrial use. rsc.org

Key Industrial and Scalable Considerations

The successful industrial-scale synthesis of 2-(3-Chloro-2-methylpropyl)furan requires careful consideration of several factors to ensure a safe, economical, and sustainable process.

Raw Material Sourcing and Cost: The economic viability of the synthesis is heavily dependent on the cost and availability of the starting materials. Furan itself can be derived from renewable biomass sources through the decarbonylation of furfural, which is produced from the acid-catalyzed dehydration of pentose (B10789219) sugars found in hemicellulose. mdpi.com This bio-based origin can be an advantage in terms of sustainability. The cost and synthesis of the alkylating agent or Grignard precursor, 1-chloro-3-bromo-2-methylpropane or a related compound, will also be a major cost driver.

Reactor Design and Process Control: For large-scale production, batch reactors are common, but continuous flow reactors offer significant advantages, particularly for highly exothermic reactions like Grignard reagent formation or potentially hazardous reactions. youtube.combeilstein-journals.org Continuous processes allow for better temperature control, improved safety, and more consistent product quality. The choice of reactor material is also critical to prevent corrosion, especially when using acidic catalysts or reagents.

Catalyst Selection, Efficiency, and Recovery: The choice of catalyst is crucial for optimizing yield and selectivity while minimizing waste. For Friedel-Crafts alkylation, solid acid catalysts or encapsulated Lewis acids could offer advantages in terms of separation and reusability, aligning with green chemistry principles. researchgate.net In palladium-catalyzed reactions, catalyst loading, stability, and the efficiency of recovery and recycling are key economic factors.

Downstream Processing and Purification: The purification of the final product from unreacted starting materials, catalysts, and byproducts is a critical and often costly step in industrial synthesis. Distillation is a common method for purifying volatile compounds like furan derivatives. However, the presence of impurities with similar boiling points, such as isomers or other alkylated furans, can complicate separation. reddit.com The development of efficient extraction and purification protocols is therefore essential to achieve the desired product purity.

Waste Management and Environmental Considerations: Industrial chemical processes must adhere to strict environmental regulations. The choice of solvents, management of catalyst waste, and treatment of aqueous streams are all significant considerations. Utilizing greener solvents, minimizing waste through high-selectivity reactions, and implementing effective waste treatment protocols are integral to a sustainable industrial process.

Mechanistic Investigations and Reactivity Profiling of 2 3 Chloro 2 Methylpropyl Furan

Nucleophilic Substitution Reactions on the Chloro-Alkyl Moiety.

Nucleophilic substitution reactions involving the displacement of the chlorine atom in 2-(3-chloro-2-methylpropyl)furan are fundamental to its chemical transformations. These reactions can proceed through either S_N_1 or S_N_2 pathways, each with distinct kinetics, stereochemistry, and sensitivity to reaction parameters.

Kinetics and Stereochemistry of S_N_1 and S_N_2 Pathways in Furan-Substituted Alkyl Halides.

The kinetics of nucleophilic substitution provide crucial evidence for the operative mechanism. An S_N_1 reaction, proceeding through a carbocation intermediate, follows first-order kinetics, where the rate is dependent only on the concentration of the alkyl halide. pharmaguideline.com In contrast, an S_N_2 reaction is a single-step process and exhibits second-order kinetics, with the rate being dependent on the concentrations of both the alkyl halide and the nucleophile. chemicalnote.comyoutube.comlibretexts.org

The structure of the alkyl halide plays a critical role in determining the favored pathway. Tertiary alkyl halides, which can form stable carbocations, predominantly undergo S_N_1 reactions. masterorganicchemistry.com Conversely, primary and methyl halides, which are less sterically hindered, favor the S_N_2 mechanism. masterorganicchemistry.com For secondary alkyl halides like this compound, both pathways are possible and can be competitive.

Stereochemically, the two pathways have distinct outcomes. The S_N_1 reaction, due to the planar nature of the carbocation intermediate, leads to a mixture of retention and inversion of configuration, often resulting in a racemic mixture if the starting material is chiral. chemicalnote.commasterorganicchemistry.com The S_N_2 reaction, characterized by a backside attack of the nucleophile, results in an inversion of stereochemistry at the reaction center. youtube.comlibretexts.org For instance, the reaction of (R)-(3-chloro-2-methylpropyl) methyl ether with azide (B81097) ion proceeds via an S_N_2 mechanism to yield (S)-(3-azido-2-methylpropyl) methyl ether, demonstrating this inversion. chegg.comchegg.com

Table 1: Comparison of S_N_1 and S_N_2 Reaction Characteristics

| Feature | S_N_1 Pathway | S_N_2 Pathway |

| Kinetics | First-order (rate = k[Alkyl Halide]) pharmaguideline.com | Second-order (rate = k[Alkyl Halide][Nucleophile]) chemicalnote.comyoutube.com |

| Mechanism | Two-step (Carbocation intermediate) youtube.commasterorganicchemistry.com | One-step (Concerted) youtube.comlibretexts.org |

| Substrate | Favored by tertiary > secondary >> primary masterorganicchemistry.com | Favored by methyl > primary > secondary >> tertiary masterorganicchemistry.com |

| Stereochemistry | Racemization (mixture of retention and inversion) chemicalnote.commasterorganicchemistry.com | Inversion of configuration youtube.comlibretexts.org |

| Nucleophile | Favored by weak nucleophiles uci.edu | Favored by strong nucleophiles uci.edu |

Intramolecular Cyclization Reactions via Nucleophilic Attack.

The structure of this compound allows for the possibility of intramolecular cyclization reactions. If a nucleophilic center is present within the molecule, or is generated in situ, it can attack the electrophilic carbon bearing the chlorine atom, leading to the formation of a new ring. The regioselectivity of such cyclizations is influenced by the relative stability of the resulting ring systems. These reactions can be a powerful tool for the synthesis of bicyclic furan (B31954) derivatives.

Elimination Reactions (E1/E2) Leading to Unsaturated Furan Derivatives.

In competition with nucleophilic substitution, this compound can undergo elimination reactions to form unsaturated derivatives. These reactions, categorized as E1 and E2, are influenced by factors such as the strength of the base, temperature, and steric hindrance.

Regioselectivity and Stereoselectivity in Olefin Formation.

Elimination reactions can often lead to a mixture of isomeric alkenes. The regioselectivity of the reaction refers to the preferential formation of one constitutional isomer over another. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product when using a small, non-bulky base. wizeprep.com However, if a sterically hindered, bulky base (like potassium tert-butoxide) is used, the Hofmann product, which is the less substituted and sterically less hindered alkene, is favored. wizeprep.com

Stereoselectivity in elimination reactions refers to the preferential formation of one stereoisomer over another (e.g., E vs. Z or cis vs. trans). E2 reactions often exhibit high stereoselectivity, requiring an anti-periplanar arrangement of the proton being removed and the leaving group. wizeprep.com E1 reactions, which proceed through a carbocation intermediate, are generally less stereoselective. wizeprep.comyoutube.com

Competitive Substitution vs. Elimination Pathways.

Substitution and elimination reactions are often in direct competition. ucalgary.cavedantu.com Several factors dictate the predominant pathway.

Strength and Steric Hindrance of the Nucleophile/Base: Strong, non-bulky nucleophiles tend to favor S_N_2 reactions. Strong, sterically hindered bases favor E2 elimination. vedantu.com Weak nucleophiles/bases can lead to a mixture of S_N_1 and E1 products, especially with secondary and tertiary substrates. libretexts.org

Substrate Structure: Increasing steric hindrance on the alkyl halide favors elimination over substitution. youtube.comucalgary.ca Tertiary halides are more prone to elimination. libretexts.org

Temperature: Higher temperatures generally favor elimination over substitution. youtube.com This is because elimination reactions result in an increase in the number of molecules, leading to a more positive entropy change.

Solvent: The choice of solvent can influence the balance. Polar protic solvents can promote S_N_1/E1 pathways, while polar aprotic solvents are often used for S_N_2/E2 reactions. libretexts.org

Table 3: Factors Favoring Substitution vs. Elimination

| Condition | Favors Substitution | Favors Elimination |

| Nucleophile/Base | Strong, non-bulky nucleophile (S_N_2) vedantu.com | Strong, bulky base (E2) vedantu.com |

| Substrate | Primary > Secondary (S_N_2) | Tertiary > Secondary (E1, E2) libretexts.org |

| Temperature | Lower temperatures | Higher temperatures youtube.com |

| Solvent | Dependent on specific mechanism | Dependent on specific mechanism |

Electrophilic and Radical Reactions of the Furan Ring in the Presence of the Alkyl Halide

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of substitution is directed by the 2-alkyl group. The presence of the alkyl halide side chain introduces the possibility of intramolecular interactions and competing radical pathways.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of 2-substituted furans, deprotonation typically occurs at the C5 position due to the directing effect of the heteroatom and the activating nature of the C2 substituent. For this compound, treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), in an ethereal solvent at low temperatures would be expected to selectively deprotonate the C5 position.

The resulting 5-lithio-2-(3-chloro-2-methylpropyl)furan is a versatile intermediate that can react with a variety of electrophiles to introduce new functional groups. However, the presence of the alkyl chloride in the side chain presents a potential complication. Intramolecular reaction of the newly formed organolithium with the chloride could lead to cyclization products. The outcome would likely depend on the reaction conditions, such as temperature and the nature of the base and solvent.

Table 1: Potential Functionalization of this compound via Directed Ortho-Metalation

| Electrophile | Reagent Example | Potential Product |

| Carbon dioxide | CO₂ | 5-(3-Chloro-2-methylpropyl)furan-2-carboxylic acid |

| Aldehydes/Ketones | (CH₃)₂CO | 1-(5-(3-Chloro-2-methylpropyl)furan-2-yl)propan-2-ol |

| Alkyl halides | CH₃I | 5-Methyl-2-(3-chloro-2-methylpropyl)furan |

| Silyl halides | (CH₃)₃SiCl | 5-(Trimethylsilyl)-2-(3-chloro-2-methylpropyl)furan |

The furan ring can participate in radical reactions, and the presence of a carbon-halogen bond in the side chain introduces a potential site for radical initiation. Homolytic cleavage of the C-Cl bond can be induced by radical initiators (e.g., AIBN) or photochemically. The resulting primary alkyl radical can then undergo several potential transformations.

Intramolecular radical addition to the furan ring is a plausible pathway. The radical could attack either the C3 or C5 position of the furan ring, leading to the formation of a bicyclic intermediate. Subsequent loss of a hydrogen atom would result in a fused ring system. The regioselectivity of this radical cyclization would be influenced by the stability of the resulting radical adduct.

Alternatively, the side-chain radical could be trapped by an external radical scavenger or participate in intermolecular reactions. The interplay between radical processes on the furan ring and the side chain is a complex area, with the specific outcome being highly dependent on the reaction conditions and the presence of other reactive species.

Organometallic Transformations Involving the Carbon-Halogen Bond

The carbon-halogen bond in the side chain of this compound is a key functional group for a variety of organometallic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to form the corresponding Grignard reagent, (2-(furan-2-yl)-1-methylethyl)methylmagnesium chloride. The formation of this organometallic species converts the electrophilic carbon of the C-Cl bond into a nucleophilic one.

This furan-containing Grignard reagent is a valuable synthetic intermediate. It can react with a wide range of electrophiles in a manner characteristic of Grignard reagents. These reactions provide a powerful method for elaborating the side chain of the original molecule.

Table 2: Representative Reactions of the Grignard Reagent Derived from this compound

| Electrophile Class | Reagent Example | Product Type |

| Aldehydes | Formaldehyde | Primary alcohol |

| Ketones | Acetone | Tertiary alcohol |

| Esters | Ethyl acetate | Tertiary alcohol (after double addition) |

| Carbon dioxide | CO₂ | Carboxylic acid |

| Nitriles | Acetonitrile | Ketone (after hydrolysis) |

The alkyl chloride moiety in this compound can participate in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. While primary alkyl chlorides can be challenging substrates for some cross-coupling reactions, specific catalytic systems have been developed to facilitate these transformations.

Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction with a boronic acid or ester could be employed to introduce a new aryl, vinyl, or alkyl group in place of the chlorine atom. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Sonogashira Coupling: A palladium and copper co-catalyzed Sonogashira coupling with a terminal alkyne would lead to the formation of a new C(sp³)-C(sp) bond, introducing an alkyne functionality into the side chain. This reaction typically requires a base, such as an amine, to facilitate the catalytic cycle.

These cross-coupling reactions offer a versatile approach to modifying the side chain of this compound, allowing for the synthesis of a diverse range of derivatives.

Rearrangement Processes and Isomerization Phenomena

Under certain conditions, this compound could potentially undergo rearrangement or isomerization. For instance, in the presence of a strong acid, the furan ring could be protonated, leading to ring-opening or rearrangement to other isomeric structures.

The alkyl halide side chain could also be subject to rearrangement, particularly if a carbocation is formed as an intermediate. For example, under conditions that favor S_N1-type reactions, ionization of the chloride could lead to a primary carbocation. This carbocation could then undergo a 1,2-hydride or 1,2-methyl shift to form a more stable secondary or tertiary carbocation before reacting with a nucleophile. The specific conditions, such as the solvent polarity and the nature of the Lewis or Brønsted acid used, would strongly influence the likelihood and outcome of such rearrangements.

Furthermore, under basic conditions that promote elimination reactions, isomerization of the double bond within the furan ring is unlikely due to the stability of the aromatic system. However, elimination of HCl from the side chain could occur to form an alkene, with the regioselectivity of the double bond formation being dependent on the base used and the reaction conditions (e.g., Zaitsev vs. Hofmann elimination).

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation and Structural Analysis of 2 3 Chloro 2 Methylpropyl Furan

Elucidation of Reaction Intermediates using Time-Resolved Spectroscopy

The synthesis of 2-(3-Chloro-2-methylpropyl)furan or its subsequent reactions can proceed through various short-lived intermediates. Time-resolved spectroscopy techniques, such as flash photolysis or pump-probe spectroscopy, are indispensable for detecting and characterizing these transient species, which are invisible to conventional spectroscopic methods.

For instance, in a potential synthesis involving the alkylation of a furan (B31954) species, carbocationic or radical intermediates may be formed. The high sensitivity of furan derivatives to acidic conditions can influence reaction pathways. nih.gov Time-resolved spectroscopy allows for the direct observation of these intermediates on timescales ranging from femtoseconds to milliseconds. By analyzing the transient absorption spectra, it is possible to identify the structure of these intermediates and measure their formation and decay kinetics. This data is fundamental to building a complete mechanistic picture, confirming proposed reaction pathways, and optimizing reaction conditions to favor the desired product while minimizing side reactions. For example, studying related reactions of furanones has shown the generation of dienolate intermediates, a class of transient species that could be similarly investigated in this context. acs.org

Application of Advanced NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. While 1D ¹H and ¹³C NMR provide initial structural information, a full suite of 2D NMR experiments is necessary to unambiguously assign all signals and analyze the conformational preferences of the flexible this compound molecule. ipb.pt The presence of a flexible alkyl chain connected to the furan ring allows for rotation around the C-C single bonds, leading to various possible spatial arrangements (conformers). scielo.br

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of protons within the molecule. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the furan ring (H3-H4, H4-H5) and along the entire 3-chloro-2-methylpropyl side chain, confirming the unbroken sequence of atoms.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com This is essential for assigning carbon signals based on their known proton assignments, definitively linking specific protons to their corresponding carbons in both the furan ring and the side chain.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). youtube.com This technique is critical for piecing the molecular fragments together. Key HMBC correlations would include signals between the furan protons (especially H3) and the first carbon of the side chain (C1'), and between the methyl protons and the adjacent carbons (C2' and C3'), confirming the "2-methylpropyl" substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. science.gov NOESY is paramount for determining the preferred three-dimensional conformation. For example, a NOESY correlation between a furan proton (like H3) and protons on the side chain would indicate a folded conformation where these groups are in close proximity.

| NMR Experiment | Correlating Nuclei | Information Gained | Key Expected Correlations for this compound |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | Identifies J-coupled protons (3 bonds apart) | H3↔H4; H4↔H5; H1'↔H2'; H2'↔H3' |

| HSQC | ¹H ↔ ¹³C | Identifies directly bonded C-H pairs (1 bond) | H3↔C3; H4↔C4; H5↔C5; H_methyl↔C_methyl, etc. |

| HMBC | ¹H ↔ ¹³C | Identifies long-range C-H connectivity (2-3 bonds) | H3↔C2, C4, C1'; H_methyl↔C1', C2', C3' |

| NOESY | ¹H ↔ ¹H | Identifies through-space proximity | Correlations between furan protons and side-chain protons reveal folding and conformational preferences. |

High-Resolution Mass Spectrometry for Reaction Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for both confirming the identity of a compound and investigating its formation. nih.gov For this compound, HRMS provides an extremely accurate mass measurement, which allows for the unambiguous determination of its elemental formula (C₈H₁₁ClO). miamioh.edu

Beyond simple identification, tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule in a controlled manner, providing a fragmentation "fingerprint" that is characteristic of its structure. ethz.ch By analyzing the fragmentation patterns, one can confirm the connectivity of the atoms. Common fragmentation pathways for alkylfurans include cleavage of the side chain and loss of alkene fragments, while halogenated compounds typically show the loss of the halogen atom or a hydrohalic acid. miamioh.eduethz.ch This information can be used to distinguish between isomers and to identify unknown compounds in a reaction mixture.

By coupling HRMS with a separation technique like gas or liquid chromatography (GC-MS or LC-MS), one can analyze complex reaction mixtures to identify starting materials, intermediates, byproducts, and the final product. csic.es Tracking the appearance and disappearance of these species over the course of a reaction provides a detailed delineation of the reaction pathway. escholarship.org

| Proposed Fragment Ion | Formula | Description of Neutral Loss | Significance |

|---|---|---|---|

| [M - Cl]⁺ | C₈H₁₁O⁺ | Loss of a chlorine radical | Confirms presence of chlorine |

| [M - HCl]⁺ | C₈H₁₀O⁺ | Loss of hydrogen chloride | Common pathway for chloroalkanes |

| [C₅H₅O]⁺ | C₅H₅O⁺ | Loss of C₄H₆Cl radical (cleavage at side chain) | Formation of stable furfuryl cation |

| [C₄H₅O]⁺ | C₄H₅O⁺ | Loss of alkene from the side chain after initial fragmentation | Characteristic fragmentation of alkylfurans ethz.ch |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net These methods are rapid, non-destructive, and can be used for both qualitative analysis and quantitative reaction monitoring. nih.gov

For this compound, IR and Raman spectra would display distinct peaks corresponding to the vibrations of the furan ring and the alkyl chloride side chain. Theoretical calculations combined with experimental data allow for a complete assignment of the vibrational modes. globalresearchonline.netnih.gov Characteristic absorptions can be used to quickly confirm the presence of key structural features. For example, the C-Cl stretching vibration typically appears in the fingerprint region of the IR spectrum, providing clear evidence of halogenation. docbrown.info

Furthermore, these techniques are powerful tools for real-time reaction monitoring. By setting up an in situ probe (e.g., an attenuated total reflectance (ATR) probe for IR or a fiber-optic probe for Raman), one can track the concentration of reactants and products by observing the change in intensity of their characteristic vibrational bands. This allows for precise determination of reaction kinetics and endpoints without the need for sampling and offline analysis.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Furan Ring C-H | Stretching | ~3100 - 3250 | globalresearchonline.net |

| Alkyl C-H | Stretching | ~2850 - 3000 | docbrown.info |

| Furan Ring C=C | Stretching | ~1500 - 1600 | globalresearchonline.net |

| Alkyl C-H | Bending | ~1370 - 1470 | docbrown.info |

| Furan Ring C-O-C | Stretching | ~1000 - 1150 | nih.gov |

| C-Cl | Stretching | ~580 - 780 | docbrown.info |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wordpress.com While obtaining a single crystal of a liquid compound like this compound can be challenging, suitable solid derivatives can often be synthesized for analysis. The resulting crystal structure provides an unambiguous map of atomic positions, bond lengths, bond angles, and torsional angles with very high precision.

The analysis of a crystalline derivative would reveal the exact conformation of the molecule as it is packed in the crystal lattice. This includes the planarity of the furan ring and the specific spatial arrangement of the 2-methylpropyl side chain. researchgate.netnih.gov Furthermore, the crystallographic data elucidates the intermolecular interactions, such as van der Waals forces or weak hydrogen bonds, that govern how the molecules arrange themselves into a stable crystal. researchgate.netresearchgate.net This information is invaluable for understanding solid-state properties and can complement the conformational analysis performed in solution by NMR.

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Orthorhombic | The basic symmetry of the crystal lattice researchgate.net |

| Space Group | Pna2₁ | The specific symmetry elements within the unit cell researchgate.net |

| Unit Cell Dimensions | a = 9.6 Å, b = 11.2 Å, c = 10.4 Å | The size and shape of the repeating crystal unit researchgate.net |

| Dihedral Angle | 47.7° | The twist between the furan ring and a substituent plane researchgate.net |

| Bond Length (C=C) | 1.34 Å | Precise distance between bonded atoms |

| Bond Angle (C-O-C) | 106.5° | Precise angle between three bonded atoms |

Derivatization Strategies and Applications of 2 3 Chloro 2 Methylpropyl Furan in Complex Organic Synthesis

Strategic Utilization as a Synthon for Diversified Chemical Scaffolds

The bifunctional nature of 2-(3-chloro-2-methylpropyl)furan makes it a valuable synthon for creating diverse chemical scaffolds. The chloroalkyl side chain allows for nucleophilic substitution reactions, while the furan (B31954) ring can participate in various transformations, including electrophilic substitution and cycloadditions.

The chlorine atom on the propyl chain serves as a good leaving group, enabling the introduction of a wide range of nucleophiles. This allows for the synthesis of numerous derivatives where the chlorine is replaced by other functional groups. For instance, reaction with an azide (B81097) ion can introduce a nitrogen-containing group, a common strategy in medicinal chemistry. chegg.comchegg.com

The furan moiety itself is a versatile component. It can undergo reactions typical of electron-rich aromatic systems. Furthermore, the furan ring can be seen as a precursor to other functionalities; for example, oxidation can lead to the formation of unsaturated 1,4-dicarbonyl compounds. nih.gov The combination of these reactive sites allows for a stepwise and controlled elaboration of the molecule to generate complex and diverse structures.

Table 1: Potential Derivatization Reactions

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functionality |

|---|---|---|---|

| Alkyl Chloride | Nucleophilic Substitution | Azides (e.g., NaN₃), Amines, Thiolates, Cyanides | Azides, Amines, Thioethers, Nitriles |

| Furan Ring | Electrophilic Aromatic Substitution | Nitrating agents (HNO₃/H₂SO₄), Halogens (Br₂, Cl₂) | Nitrofurans, Halogenated furans |

| Furan Ring | Oxidation | Oxidizing agents (e.g., NBS in aqueous media) | Ring-opened dicarbonyls |

| Furan Ring | Diels-Alder Reaction | Dienophiles (e.g., Maleic anhydride) | Bridged oxygenated bicyclic compounds |

Synthesis of Biologically Relevant Furan-Containing Molecules

The furan nucleus is a common structural motif found in numerous biologically active compounds. nih.govresearchgate.net The ability to functionalize this compound makes it an attractive starting material for the synthesis of molecules with potential therapeutic applications.

Precursors for Heterocyclic Drug Candidates

The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. Furan derivatives, in particular, have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govnih.govsmolecule.com

The compound this compound can serve as a key intermediate for such candidates. The reactive alkyl chloride handle allows for its attachment to other heterocyclic systems or pharmacophores. For example, it could be reacted with an amino-substituted heterocycle to form a more complex molecule combining the furan moiety with another biologically relevant scaffold. Research on related furan structures has shown that they can serve as building blocks for potent enzyme inhibitors and other targeted therapies. researchgate.net The synthesis of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids, for instance, highlights a strategy where a chloro-acetyl group is used to construct a larger, biologically active molecule. mdpi.com

Building Blocks for Natural Product Synthesis

Many complex natural products contain furan or related oxygenated five-membered rings. The synthesis of these natural products often relies on the use of versatile, functionalized building blocks. While direct application of this compound in a completed natural product synthesis is not widely documented, its structural features make it a plausible precursor. Functionalized chloro-alkenes, for example, are known to be useful in the synthesis of natural products, demonstrating the synthetic utility of the chloro-alkyl functionality. orgsyn.org The furan ring can be a stable part of the final target or an intermediate that is later transformed into another functional group as the synthesis progresses.

Development of Advanced Functional Materials

Beyond biological applications, the unique combination of a furan ring and a halogenated alkyl chain in this compound opens avenues for its use in materials science.

Polymeric Materials with Furan and Halogen Moieties

Furan-based polymers are a class of materials studied for their unique properties and potential derivation from biomass. nih.gov The furan ring can be polymerized through various mechanisms. The presence of the chloro-propyl group on the monomer could serve several purposes. It could be used as a site for cross-linking, grafting other polymer chains, or for post-polymerization modification to tune the material's properties. Furthermore, halogenated organic compounds are often used as flame retardants, suggesting that incorporating this monomer into a polymer backbone could enhance its fire-resistant properties.

Self-Assembled Structures Incorporating the Compound

Self-assembly is a process where molecules spontaneously organize into ordered structures. This typically requires molecules with distinct hydrophilic and hydrophobic regions (amphiphilicity) or other specific interacting groups. While this compound itself is not strongly amphiphilic, it can be chemically modified to become so. For example, the nucleophilic substitution of the chloride with a hydrophilic group, such as a poly(ethylene glycol) chain or a charged headgroup, would create a classic amphiphile with a furan-containing hydrophobic tail. Such molecules could then potentially self-assemble in solution to form micelles, vesicles, or other nanostructures. researchgate.net The furan ring within these assemblies could then be used for further reactions, such as forming cross-linked networks via Diels-Alder chemistry.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-(3-Chloro-2-methylpropyl)furan |

| 2-(3-Chloro-2,2-dimethylpropyl)furan |

| (R)-(3-Chloro-2-methylpropyl) methyl ether |

| 3-Chloro-2-(chloromethyl)-1-propene |

| 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acid |

| Maleic anhydride |

| Nitric acid |

| Sulfuric acid |

| Sodium azide |

| N-Bromosuccinimide (NBS) |

Industrial and Scalable Synthesis Considerations

The industrial production of this compound, while not extensively detailed in publicly available literature, can be extrapolated from established synthesis methodologies for related 2-alkylated furan derivatives. The transition from laboratory-scale synthesis to a cost-effective and efficient industrial process presents several key challenges and considerations, including the selection of starting materials, optimization of reaction conditions, catalyst performance, and downstream processing.

Plausible Scalable Synthesis Routes

Two primary strategies stand out for the potential large-scale synthesis of this compound: the Grignard reaction with a suitable furan electrophile and the Friedel-Crafts alkylation of furan.

Future Research Directions and Emerging Paradigms in the Chemistry of 2 3 Chloro 2 Methylpropyl Furan

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly central to the synthesis of furan (B31954) derivatives. Future research would likely focus on developing environmentally benign methods for the synthesis of compounds like 2-(3-Chloro-2-methylpropyl)furan. This would involve the use of renewable starting materials, such as furfural, which is derived from biomass. The development of synthetic routes that minimize waste, use less hazardous solvents, and are energy-efficient is a key goal in modern organic synthesis.

| Green Chemistry Principle | Potential Application in Furan Synthesis |

| Use of Renewable Feedstocks | Employing furfural or other bio-based platform molecules as starting materials. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. |

| Use of Safer Solvents and Auxiliaries | Replacing traditional volatile organic compounds with greener alternatives like water, supercritical fluids, or ionic liquids. |

| Energy Efficiency | Utilizing microwave-assisted synthesis or mechanochemistry to reduce reaction times and energy consumption. |

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is a cornerstone of modern organic synthesis, enabling reactions with high efficiency and selectivity. For a hypothetical synthesis of this compound, research would likely explore novel catalytic systems to control the introduction of the chloro-2-methylpropyl group onto the furan ring. This could involve the use of transition metal catalysts, organocatalysts, or biocatalysts to achieve high yields and specific stereoisomers. The development of heterogeneous catalysts that can be easily recovered and reused would also be a significant area of investigation, aligning with the principles of sustainable chemistry.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. The integration of the synthesis of furan derivatives into continuous flow systems is an active area of research. For a compound like this compound, a flow-based synthesis could allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities. Automated synthesis platforms, which combine robotics and computational tools, could further accelerate the discovery and optimization of synthetic routes. These platforms enable high-throughput screening of reaction conditions and catalysts, significantly reducing the time required for process development.

Exploration of Unprecedented Reactivity Modes and Transformations

The furan ring is a versatile building block in organic synthesis, capable of undergoing a wide range of chemical transformations. Future research on this compound, were it to be synthesized, would undoubtedly explore its reactivity. The presence of the chloro-2-methylpropyl substituent could open up new avenues for functionalization. For instance, the chlorine atom could serve as a handle for nucleophilic substitution reactions, allowing for the introduction of various other functional groups. The furan ring itself could participate in cycloaddition reactions or be opened to generate linear compounds with diverse functionalities. Uncovering novel reactivity patterns is a constant driver of innovation in organic chemistry and could lead to the discovery of new synthetic methodologies and the creation of novel molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.